molecular formula C8H10FNO4S2 B2406987 Methyl N-{2-[5-(fluorosulfonyl)thiophen-2-yl]ethyl}carbamate CAS No. 1955499-64-5

Methyl N-{2-[5-(fluorosulfonyl)thiophen-2-yl]ethyl}carbamate

Cat. No.: B2406987
CAS No.: 1955499-64-5
M. Wt: 267.29
InChI Key: DYSSCGNSHOZYLV-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Methyl N-{2-[5-(fluorosulfonyl)thiophen-2-yl]ethyl}carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl N-{2-[5-(fluorosulfonyl)thiophen-2-yl]ethyl}carbamate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl N-{2-[5-(fluorosulfonyl)thiophen-2-yl]ethyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-{2-[5-(sulfonyl)thiophen-2-yl]ethyl}carbamate
  • Methyl N-{2-[5-(fluoro)thiophen-2-yl]ethyl}carbamate
  • Methyl N-{2-[5-(sulfonyl)thiophen-2-yl]ethyl}carbamate

Uniqueness

Methyl N-{2-[5-(fluorosulfonyl)thiophen-2-yl]ethyl}carbamate is unique due to the presence of the fluorosulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential interactions with biological targets, making it a valuable tool in research and development .

Properties

IUPAC Name

methyl N-[2-(5-fluorosulfonylthiophen-2-yl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO4S2/c1-14-8(11)10-5-4-6-2-3-7(15-6)16(9,12)13/h2-3H,4-5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSSCGNSHOZYLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCCC1=CC=C(S1)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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